Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methylphenyl) carbamate, also known as metolcarb, is a carbamate insecticide once used in agriculture for the control of various insect pests, particularly in rice cultivation. As a member of the carbamate class of pesticides, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system of both insects and mammals. Understanding the toxicological profile of metolcarb is crucial for assessing its potential risks to mammalian health and for the development of safety guidelines and therapeutic interventions in cases of exposure. This technical guide provides a comprehensive overview of the toxicology of metolcarb in mammals, with a focus on its mechanism of action, acute toxicity and LD50 values, metabolism, genotoxicity, and the principles of clinical management of poisoning.
Mechanism of Action: Reversible Acetylcholinesterase Inhibition
The primary mechanism of toxicity for metolcarb, like other carbamate insecticides, is the inhibition of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve impulse at cholinergic synapses.
Metolcarb acts as a competitive inhibitor of AChE.[2] The carbamate moiety of the metolcarb molecule binds to the serine hydroxyl group in the active site of the AChE enzyme, forming a carbamylated enzyme complex. This carbamylation prevents ACh from binding to the enzyme and being hydrolyzed. The accumulation of ACh at the nerve endings leads to a state of excessive stimulation of cholinergic receptors, resulting in a cholinergic crisis that manifests as the clinical signs of poisoning.[3]
A key distinction between carbamate and organophosphate insecticides is the nature of their binding to AChE. The carbamylated enzyme formed by metolcarb is relatively unstable and undergoes spontaneous hydrolysis, regenerating the active enzyme. This reversible inhibition contrasts with the more stable, phosphorylated enzyme formed by organophosphates, which often requires de novo synthesis of AChE for recovery. The reversible nature of carbamate binding generally leads to a shorter duration of toxic effects compared to organophosphates.
Caption: Mechanism of Acetylcholinesterase Inhibition by Metolcarb.
Acute Toxicity and LD50
The acute toxicity of metolcarb in mammals is primarily due to its potent inhibition of acetylcholinesterase, leading to a rapid onset of cholinergic symptoms. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance and represents the dose required to kill 50% of a tested population. The LD50 of metolcarb varies depending on the species and the route of administration.
| Species | Route of Administration | LD50/LC50 Value | Reference |
| Rat | Oral | 268 mg/kg | [2][4] |
| Rat | Oral (male) | 580 mg/kg | [5] |
| Rat | Dermal | 896 mg/kg | [2][4] |
| Rat | Dermal | >2,000 mg/kg | [5] |
| Rat | Inhalation | LC50: 475 mg/m³ | [2][6] |
| Mouse | Oral | 109 mg/kg | [2] |
| Mouse | Dermal | 6 mg/kg | [2] |
| Rabbit | Dermal | >6000 mg/kg | [1] |
| Human | Inhalation (TCLo) | 3400 mcg/m³ | [2] |
TCLo: Lowest published toxic concentration.
These values indicate that metolcarb is moderately to highly toxic via the oral and dermal routes in rodents, with dermal toxicity in mice being particularly high.
Clinical Signs of Acute Toxicity
Acute exposure to metolcarb in mammals leads to a cholinergic crisis, characterized by a range of signs and symptoms resulting from the overstimulation of muscarinic and nicotinic acetylcholine receptors.[3]
Muscarinic Effects (SLUDGE Syndrome):
-
S alivation
-
L acrimation (tearing)
-
U rination
-
D efecation
-
G astrointestinal distress (cramping, vomiting, diarrhea)
-
E mesis (vomiting)
-
Other muscarinic signs include bradycardia (slow heart rate), bronchospasm, and miosis (pinpoint pupils).[3]
Nicotinic Effects:
-
Muscle fasciculations (twitching)
-
Muscle weakness and paralysis
-
Tachycardia (fast heart rate)
-
Hypertension
Central Nervous System (CNS) Effects:
Death from acute metolcarb poisoning is typically due to respiratory failure resulting from a combination of bronchospasm, excessive respiratory secretions, and paralysis of the respiratory muscles.[3]
Metabolism and Toxicokinetics
The metabolic fate of carbamates in mammals generally involves rapid absorption, distribution, metabolism, and excretion.[8] While specific studies detailing the complete metabolic pathway of metolcarb in various mammalian species are limited, the general pathways for carbamate metabolism are well-understood and likely apply to metolcarb.
The primary metabolic pathways for carbamates include:
-
Hydrolysis: The ester linkage of the carbamate is cleaved by carboxylesterases, primarily in the liver, to yield 3-methylphenol and N-methylcarbamic acid. 3-methylphenol can then undergo further conjugation reactions.
-
Oxidation: The N-methyl group and the aromatic ring can undergo oxidative metabolism by cytochrome P450 enzymes. This can lead to the formation of more polar metabolites that are more readily excreted.
The metabolites of metolcarb are expected to be conjugated with glucuronic acid or sulfate and then excreted primarily in the urine. The rapid metabolism and excretion contribute to the generally shorter duration of action of carbamates compared to organophosphates.
Caption: Putative Metabolic Pathways of (3-Methylphenyl) Carbamate in Mammals.
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
Genotoxicity
The genotoxic potential of metolcarb has been investigated in some studies. A bacterial reverse mutation assay (Ames test) using Salmonella typhimurium strains TA97, TA98, TA100, and TA102 found that metolcarb was mutagenic in the TA98 strain without metabolic activation at doses of 0.1, 1, and 10 µ g/plate .[9] The Allium cepa test, a plant-based assay for genotoxicity, also indicated that metolcarb induced chromosomal aberrations.[9]
While these results suggest a potential for genotoxicity, further studies, particularly in vivo mammalian assays such as the micronucleus test, are needed for a comprehensive assessment. Studies on other carbamates have shown positive results in the in vivo mouse bone marrow micronucleus assay, indicating that some carbamates can induce cytogenetic damage in mammals.[10]
Carcinogenicity
There is a lack of publicly available long-term carcinogenicity bioassays specifically for metolcarb in rodents, as would be conducted by programs like the National Toxicology Program (NTP).[7][11][12][13] Therefore, the carcinogenic potential of metolcarb in mammals has not been definitively determined. The New Jersey Department of Health notes that metolcarb has not been tested for its ability to cause cancer in animals.[7]
Reproductive and Developmental Toxicity
Diagnosis and Treatment of Poisoning
The diagnosis of metolcarb poisoning is based on a history of exposure and the presence of characteristic cholinergic signs and symptoms.[3] Measurement of red blood cell (RBC) acetylcholinesterase activity can be a useful diagnostic tool, although the rapid and reversible nature of carbamate inhibition can sometimes lead to normal or near-normal enzyme levels if the blood sample is not analyzed promptly.
The management of acute metolcarb poisoning focuses on three main principles:
-
Decontamination: Removal of the individual from the source of exposure and removal of contaminated clothing. The skin should be thoroughly washed with soap and water.[4]
-
Supportive Care: Maintenance of a clear airway and adequate ventilation is critical. Oxygen therapy and mechanical ventilation may be necessary in cases of severe respiratory distress.[3]
-
Antidotal Therapy:
-
Atropine: Atropine is a competitive antagonist of acetylcholine at muscarinic receptors and is the primary antidote for carbamate poisoning. It is administered intravenously to counteract the muscarinic effects, such as bronchorrhea, bronchospasm, and bradycardia. The dose of atropine should be titrated to the therapeutic endpoint of drying of respiratory secretions and clearing of the lungs.
-
Oximes (e.g., Pralidoxime): The use of oximes in carbamate poisoning is a subject of some debate. Oximes are effective in reactivating the phosphorylated AChE caused by organophosphates. However, their efficacy in reactivating carbamylated AChE is less certain and may not be necessary due to the spontaneous reversal of inhibition. In cases of mixed poisoning with an organophosphate or when the specific agent is unknown, the administration of pralidoxime may be considered.
Experimental Protocols
Acute Oral Toxicity Study (LD50 Determination) - General Protocol
This protocol is a generalized representation based on OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
-
Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley or Wistar strain) are used.
-
Housing and Acclimatization: Animals are housed in appropriate cages with controlled temperature, humidity, and light-dark cycle. They are acclimatized to the laboratory conditions for at least 5 days before the study.
-
Dose Preparation: (3-methylphenyl) carbamate is dissolved or suspended in a suitable vehicle (e.g., corn oil, water with a suspending agent).
-
Dose Administration: A single dose of the test substance is administered to the animals by gavage. The volume administered is kept low, typically 1-2 mL/100 g body weight.
-
Dose Levels: The study is conducted in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.
-
Necropsy: All animals (those that die during the study and those that survive to the end) are subjected to a gross necropsy.
-
Data Analysis: The LD50 is estimated based on the mortality observed at the different dose levels.
Acetylcholinesterase Inhibition Assay (Ellman's Method) - General Protocol
This is a widely used colorimetric method to determine AChE activity.
-
Sample Preparation: Blood (RBCs) or tissue homogenates are prepared and diluted in a suitable buffer (e.g., phosphate buffer).
-
Reagents:
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Phosphate buffer.
-
Procedure:
a. The sample (containing AChE) is incubated with DTNB in a cuvette.
b. The reaction is initiated by the addition of the substrate, ATCI.
c. AChE hydrolyzes ATCI to thiocholine and acetate.
d. Thiocholine reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate.
e. The rate of color formation is measured spectrophotometrically at 412 nm.
-
Inhibition Measurement: To determine the inhibitory effect of metolcarb, the enzyme is pre-incubated with various concentrations of the inhibitor before the addition of the substrate. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.
Conclusion
(3-Methylphenyl) carbamate is a moderately to highly toxic insecticide in mammals, with its primary mechanism of action being the reversible inhibition of acetylcholinesterase. Acute poisoning results in a characteristic cholinergic crisis, which can be life-threatening if not promptly and appropriately managed. While the acute toxicity of metolcarb is relatively well-characterized, there is a notable lack of publicly available data on its long-term effects, including carcinogenicity and reproductive and developmental toxicity in mammals. This data gap highlights the need for further research to fully understand the potential health risks associated with exposure to this compound. The principles of diagnosis and treatment of metolcarb poisoning are well-established and rely on supportive care and the timely administration of atropine.
References
-
JoDrugs. (n.d.). METOLCARB. Retrieved from [Link]
-
Metabolism and Mass Balance in Rats Following Oral Administration of the Novel Antifibrotic Drug Fluorofenidone - PMC. (2022, March 30). Retrieved from [Link]
-
Metolcarb - AERU - University of Hertfordshire. (n.d.). Retrieved from [Link]
- Determination of Median Lethal Dose of Carbamate Insecticides Bendiocarb and Carbaryl in Garden Lizard, Calotes versicolor. (2024). Journal of Stress Physiology & Biochemistry, 20(4).
-
Metolcarb - Hazardous Agents - Haz-Map. (n.d.). Retrieved from [Link]
- Right to Know - Hazardous Substance Fact Sheet. (2023, June). New Jersey Department of Health.
- DRE-C15175000 - Metolcarb - SAFETY D
-
Testing of the mutagenicity and genotoxicity of metolcarb by using both Ames/Salmonella and Allium test - PubMed. (n.d.). Retrieved from [Link]
-
NTP Toxicology and Carcinogenesis Studies of Methyl Carbamate (CAS No. 598-55-0) in F344/N Rats and B6C3F1 Mice (Gavage Studies) - PubMed. (n.d.). Retrieved from [Link]
-
Health Effects Test Guidelines OPPTS 870.3700 Prenatal Developmental Toxicity Study - National Toxicology Program. (n.d.). Retrieved from [Link]
-
Investigating the Acute Metabolic Effects of the N-Methyl Carbamate Insecticide, Methomyl, on Mouse Liver - MDPI. (2023, August 1). Retrieved from [Link]
- The micronucleus test—most widely used in vivo genotoxicity test—. (2025, August 6).
- NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2,3 Butanedione (CASRN 431-03-8) in Wistar Han [Crl. (n.d.).
-
Redbook 2000: IV.C.9.b. Guidelines for Developmental Toxicity Studies | FDA. (2017, November 2). Retrieved from [Link]
-
Development of structural alerts for the in vivo micronucleus assay in rodents - JRC Publications Repository. (n.d.). Retrieved from [Link]
-
NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI. (n.d.). Retrieved from [Link]
-
Metabolome disruption of pregnant rats and their offspring resulting from repeated exposure to a pesticide mixture representative of environmental contamination in Brittany - PMC. (n.d.). Retrieved from [Link]
- Toxicology/Carcinogenicity. (n.d.).
-
Metabolomic analysis of the serum and urine of rats exposed to diazinon, dimethoate, and cypermethrin alone or in combination - PMC. (2024, January 2). Retrieved from [Link]
-
Study Reports - National Toxicology Program. (2025, September 16). Retrieved from [Link]
-
Considerations for the development of guidance on dose level selection for DART studies (pdf) - ECETOC. (2024, February 24). Retrieved from [Link]
-
Genotoxic Evaluation of Three Heterocyclic N-methylcarbamate Pesticides Using the Mouse Bone Marrow Micronucleus Assay and the Saccharomyces Cerevisiae Strains D7 and D61.M - PubMed. (n.d.). Retrieved from [Link]
-
In Vivo Genotoxicity Evaluation of a Stilbene Extract Prior to Its Use as a Natural Additive: A Combination of the Micronucleus Test and the Comet Assay - Helvia Principal. (n.d.). Retrieved from [Link]
-
Federal Register / Vol. 62, No. 163 / Friday, August 22, 1997 / Rules and Regulations - GovInfo. (1997, August 22). Retrieved from [Link]
Sources